molecular formula C11H10O2 B13680356 3,8-dimethyl-2H-chromen-2-one

3,8-dimethyl-2H-chromen-2-one

Cat. No.: B13680356
M. Wt: 174.20 g/mol
InChI Key: YLQNUYBBUMNPND-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dimethyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pechmann condensation reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 3 and 8 enhance its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,8-dimethylchromen-2-one

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3

InChI Key

YLQNUYBBUMNPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C

Origin of Product

United States

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